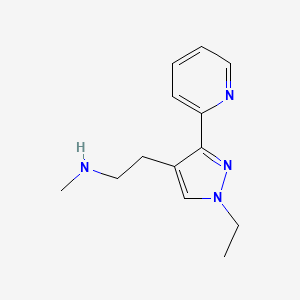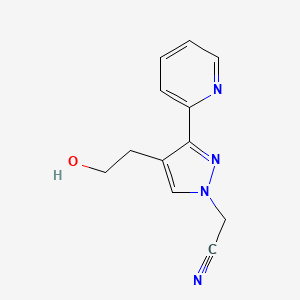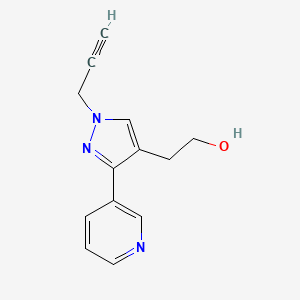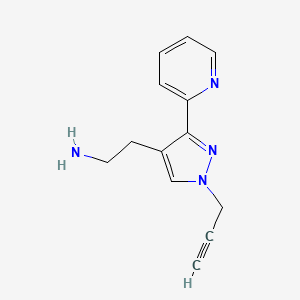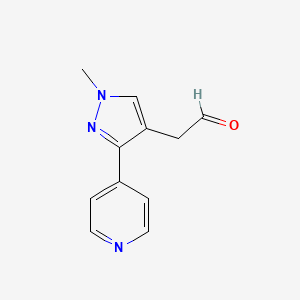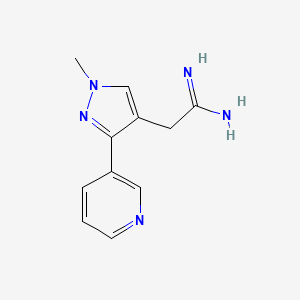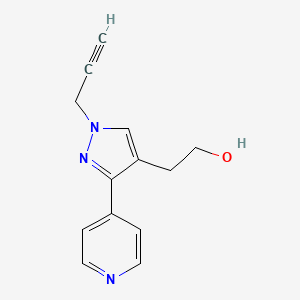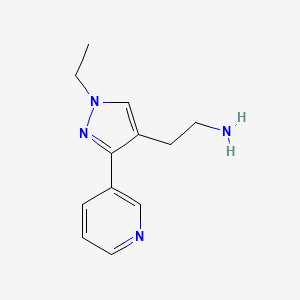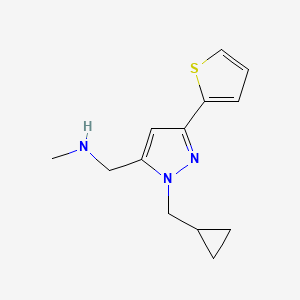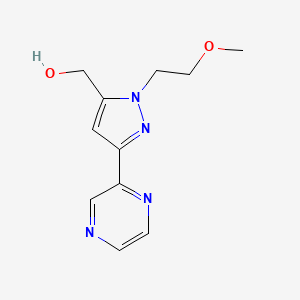
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide
Descripción general
Descripción
1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide (also known as EPP) is an organic compound with a molecular formula of C9H10N4O2. It is a heterocyclic compound containing a pyrazole ring, an ethyl group, and a carboximidamide group. EPP has been studied extensively due to its potential applications in the fields of organic synthesis, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
1. Antimicrobial and Anticancer Agents
Compounds derived from 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide have shown significant potential as antimicrobial and anticancer agents. For instance, a study by Hafez et al. (2016) synthesized and evaluated a series of novel pyrazole derivatives, demonstrating substantial antimicrobial activity and higher anticancer activity than the reference drug doxorubicin in some compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Characterization
2. Synthesis and Characterization
The synthesis process of such compounds is crucial for their application in scientific research. For example, Yeming Ju (2014) described an efficient synthesis route for a closely related compound, Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate in pesticide synthesis (Yeming Ju, 2014).
Tuberculosis Treatment
3. Anti-Tubercular Evaluation
Another study by Vavaiya et al. (2022) focused on the synthesis of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives, demonstrating significant potential in tuberculosis treatment. One compound, in particular, showed potent activity against mycobacterium tuberculosis (Vavaiya et al., 2022).
Cancer Treatment
4. Lung Cancer Cell Growth Inhibition
Research by Zheng et al. (2011) synthesized a series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, showing inhibitory effects on the growth of A549 and H322 lung cancer cells in dosage-dependent manners (Zheng et al., 2011).
Fluorescent Compounds
5. Fluorescent Compounds Synthesis
A study by Liang-Wen Zheng et al. (2011) synthesized fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moiety from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates. These compounds exhibited unique optical properties, showcasing potential applications in fluorescence spectroscopy (Liang-Wen Zheng et al., 2011).
Propiedades
IUPAC Name |
2-ethyl-5-pyrazin-2-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c1-2-16-9(10(11)12)5-7(15-16)8-6-13-3-4-14-8/h3-6H,2H2,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNHNYMZRIIGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CN=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



